SGC2085, also known as SGC2085 hydrochloride, is a selective inhibitor of protein arginine methyltransferase 4, also referred to as coactivator-associated arginine methyltransferase 1. It has garnered attention in the field of biochemical research due to its potential therapeutic applications, particularly in oncology. The compound exhibits an inhibitory concentration (IC50) of approximately 50 nanomolar against protein arginine methyltransferase 4, demonstrating significant selectivity over other related enzymes such as protein arginine methyltransferases 1, 3, 5, and 7 at higher concentrations .
SGC2085 is classified as a small molecule inhibitor and is primarily sourced from chemical suppliers specializing in research-grade biochemicals. Its chemical structure can be described by the molecular formula C19H24N2O2•HCl, with a molecular weight of approximately 348.87 grams per mole . The compound is utilized strictly for research purposes and is not intended for human consumption.
The synthesis of SGC2085 involves several key steps that leverage organic chemistry techniques. The compound was initially identified through virtual screening methodologies aimed at discovering selective inhibitors of protein arginine methyltransferases. Following the identification phase, structure-based optimization was employed to enhance the ligand efficiency of the initial hits, resulting in the final compound, SGC2085 .
The synthetic route typically includes:
The molecular structure of SGC2085 features a complex arrangement that includes multiple rings and functional groups. The structural representation can be summarized as follows:
The compound's three-dimensional conformation plays a crucial role in its interaction with target enzymes, influencing its binding affinity and specificity .
SGC2085 primarily acts as an inhibitor by binding to the active site of protein arginine methyltransferase 4, preventing substrate access and subsequent methylation reactions. The mechanism involves reversible binding; thus, when SGC2085 is present in sufficient concentrations, it effectively reduces the enzyme's activity.
Research indicates that SGC2085 has minimal off-target effects on other related protein arginine methyltransferases at concentrations up to 100 micromolar, highlighting its selectivity .
The mechanism of action for SGC2085 centers around its role as an inhibitor of protein arginine methyltransferase 4. By binding to this enzyme, SGC2085 blocks the transfer of methyl groups from S-adenosylmethionine to specific arginine residues on target proteins. This inhibition can lead to alterations in gene expression and cellular signaling pathways associated with various diseases, including cancer.
Studies have demonstrated that inhibition by SGC2085 can significantly impact cellular processes linked to tumor growth and proliferation .
SGC2085 exhibits distinct physical and chemical properties that are relevant for its application in research:
These properties are essential for researchers when preparing solutions for biological assays or pharmacological studies .
SGC2085 has significant applications in scientific research, particularly in:
The selective inhibition profile of SGC2085 makes it a valuable tool for elucidating the biological functions of protein arginine methyltransferases and their implications in various diseases .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3